molecular formula C11H19NO2 B12768767 2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy CAS No. 76893-25-9

2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

Cat. No.: B12768767
CAS No.: 76893-25-9
M. Wt: 197.27 g/mol
InChI Key: VXNZNWQSHIHBAP-AATRIKPKSA-N
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Description

2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a complex organic compound with a unique structure This compound is characterized by its pyrrole ring, which is substituted with hydroxy and propenyl groups, as well as multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of transformations, including alkylation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methyl groups and the hydroxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: shares similarities with other pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups. This makes it a versatile compound for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

76893-25-9

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

(E)-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)prop-2-en-1-ol

InChI

InChI=1S/C11H19NO2/c1-10(2)8-9(6-5-7-13)11(3,4)12(10)14/h5-6,8,13-14H,7H2,1-4H3/b6-5+

InChI Key

VXNZNWQSHIHBAP-AATRIKPKSA-N

Isomeric SMILES

CC1(C=C(C(N1O)(C)C)/C=C/CO)C

Canonical SMILES

CC1(C=C(C(N1O)(C)C)C=CCO)C

Origin of Product

United States

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